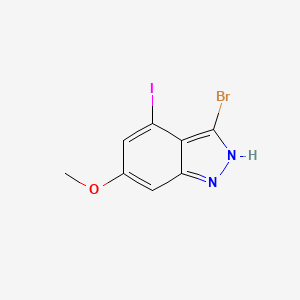

4-Iodo-6-methoxy-3-bromo-1H-indazole

Description

Properties

IUPAC Name |

3-bromo-4-iodo-6-methoxy-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIN2O/c1-13-4-2-5(10)7-6(3-4)11-12-8(7)9/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFBEZRQTAKXBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNC(=C2C(=C1)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-methoxy-3-bromo-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

Nitration: The starting material, such as 4-iodo-6-methoxy-1H-indazole, undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position.

Bromination: The nitro compound is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to replace the nitro group with a bromine atom.

Reduction: The nitro group is reduced to an amino group using a reducing agent like tin(II) chloride or iron powder in the presence of hydrochloric acid.

Cyclization: The amino compound undergoes cyclization to form the indazole ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-6-methoxy-3-bromo-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine and bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the indazole ring can undergo reduction to form dihydroindazole derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products:

Biaryl Derivatives: Formed through coupling reactions.

Dihydroindazole Derivatives: Formed through reduction reactions.

Carbonyl Compounds: Formed through oxidation of the methoxy group.

Scientific Research Applications

4-Iodo-6-methoxy-3-bromo-1H-indazole has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

Material Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.

Pharmaceutical Development: Explored as a lead compound for the development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 4-Iodo-6-methoxy-3-bromo-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic activity. It can also interact with receptors, modulating their signaling pathways and affecting cellular responses. The exact molecular targets and pathways depend on the specific biological context and the substituents on the indazole ring.

Comparison with Similar Compounds

Substituent Position and Type Variations

The following table summarizes key structural analogs and their properties:

Electronic and Steric Effects

- This enhances interactions with electron-rich biological targets or crystal lattice partners . Bromine at position 3 (target) vs.

Methoxy vs. Methyl :

Research Findings and Data

Spectroscopic Characterization

Thermal Stability

- Compounds with multiple halogens (e.g., target compound) exhibit higher melting points (>200°C) compared to non-halogenated indazoles, as seen in ’s imidazole-indole hybrids .

Q & A

Basic: What are the recommended synthetic routes and critical reagents for preparing 4-Iodo-6-methoxy-3-bromo-1H-indazole?

Methodological Answer:

The synthesis typically involves halogenation and functionalization of the indazole core. Key steps include:

- Nucleophilic substitution : Use of NaI/KI for iodination at the 4-position under anhydrous DMF conditions .

- Methoxy group introduction : Methanol or methyl iodide with a base (e.g., K₂CO₃) at reflux .

- Bromination : NBS (N-bromosuccinimide) or Br₂ in acetic acid at the 3-position .

Critical reagents include palladium catalysts for cross-coupling (e.g., Suzuki-Miyaura reactions) and oxidizing agents like H₂O₂ for nitro group reduction .

Basic: How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

Combine multiple techniques:

- NMR spectroscopy : Analyze H and C spectra to confirm substituent positions and aromatic proton splitting patterns .

- X-ray crystallography : Use SHELXL for refinement to resolve halogen-heavy structures; prioritize high-resolution data to address disorder in iodine/bromine positions .

- HPLC-MS : Validate purity (>98%) and molecular weight (expected: ~356.92 g/mol) .

Advanced: What experimental strategies optimize yield in multi-halogenated indazole synthesis?

Methodological Answer:

- Order of substituent addition : Introduce methoxy first (steric hindrance reduction), followed by bromine and iodine .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance halogenation efficiency but require rigorous drying to prevent hydrolysis .

- Temperature control : Bromination at 0–5°C minimizes side reactions; iodination at 80–100°C improves kinetics .

- Catalyst tuning : Pd(PPh₃)₄ for cross-couplings reduces dehalogenation side reactions .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Control for substituent reactivity : Confirm positional isomerism (e.g., 3-bromo vs. 5-bromo) via NOESY NMR to rule out misassignment .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and negative controls (e.g., unsubstituted indazole) .

- Meta-analysis : Compare crystallographic data (e.g., π-stacking interactions) with computational docking results to validate target binding .

Advanced: What crystallographic challenges arise with this compound, and how are they addressed?

Methodological Answer:

- Heavy atom disorder : Iodine and bromine create electron density overlaps. Mitigate using:

- Twinned crystals : Test for twinning (Rint > 0.3) and refine using SHELXL’s TWIN/BASF commands .

Advanced: How do substituent electronic effects influence reactivity in downstream modifications?

Methodological Answer:

- Electron-withdrawing groups (EWGs) : Methoxy (electron-donating) at 6-position deactivates the ring, directing electrophiles to 4-iodo and 3-bromo sites .

- Steric effects : Bulky bromine at 3-position hinders cross-coupling; use Buchwald-Hartwig conditions for C-N bond formation .

- Quantitative SAR (QSAR) : Calculate Hammett σ values for substituents to predict reactivity trends .

Advanced: What safety protocols are critical for handling this compound?

Methodological Answer:

- Toxicity mitigation : Use fume hoods for bromine/iodine vapors; monitor for aryl halide genotoxicity via Ames testing .

- Waste disposal : Neutralize halogenated byproducts with NaHSO₃ before aqueous disposal .

- Storage : Store under argon at –20°C to prevent decomposition; avoid light (amber vials) .

Advanced: How does this compound compare to related indazoles in medicinal chemistry applications?

Methodological Answer:

- Bioactivity profiling : Compare IC₅₀ values against 6-chloro-4-iodo and 4-bromo-6-fluoro analogs for kinase inhibition selectivity .

- Metabolic stability : Assess via liver microsome assays; methoxy groups reduce CYP450-mediated degradation vs. nitro derivatives .

- Structural analogs : Replace iodine with trifluoromethyl (CF₃) to enhance lipophilicity and blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.